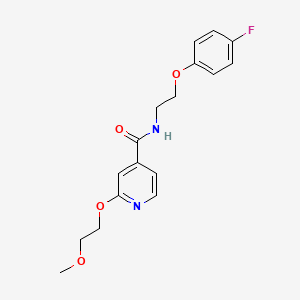
N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide is a useful research compound. Its molecular formula is C17H19FN2O4 and its molecular weight is 334.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluoroionophores for Metal Detection
N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide and its derivatives have applications as fluoroionophores, substances that can form complexes with metals and exhibit fluorescence. These fluoroionophores have been developed from diamine-salicylaldehyde (DS) derivatives, showing significant spectral diversity when interacting with various metal cations. Specifically, these compounds can chelate Zn^2+ in both organic and semi-aqueous solutions, identifying Zn^2+ among acetates, chloride, and perchlorate salts. Such specificity and sensitivity make these fluoroionophores valuable for cellular metal staining, offering potential applications in biological research and medical diagnostics to track and analyze metal ions within cellular environments (Hong et al., 2012).
Synthesis and Biological Activity of Fluorinated Compounds
Research into fluorinated compounds, such as those structurally related to this compound, has shown that fluorination can significantly impact the biological activity of chemical entities. For instance, fluorinated retinoic acids and their analogues have been synthesized and tested for their antipapilloma effect in chemically induced skin papillomas in mice, revealing the potential of fluorinated derivatives in therapeutic applications. These studies highlight the role of fluorination in enhancing the biological properties of compounds, potentially leading to more effective treatments for various conditions (Chan et al., 1982).
Directed Assembly of Copper(II)-Carboxylates
The compound's structural framework facilitates the directed assembly of dinuclear and mononuclear copper(II)-carboxylates into infinite 1-D motifs, utilizing isonicotinamide as a supramolecular reagent. This process demonstrates the compound's utility in creating inorganic–organic hybrid materials with consistent supramolecular motifs, despite the presence of structurally diverse inorganic building blocks. The ability to form such structures could be leveraged in material science for the development of novel materials with specific electronic, magnetic, or catalytic properties (Aakeröy et al., 2003).
Ligand Binding and Synthesis of Tropane Ring Analogues
Investigations into the synthesis of tropane ring analogues, including those related to this compound, have explored their potential in ligand binding applications. Such studies contribute to our understanding of the structural requirements for binding to specific receptors or transporters, which is crucial for the design of new therapeutic agents. Understanding how different structural elements affect binding affinity and selectivity can guide the development of drugs with improved efficacy and reduced side effects (Keverline-Frantz et al., 1998).
Propriétés
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4/c1-22-10-11-24-16-12-13(6-7-19-16)17(21)20-8-9-23-15-4-2-14(18)3-5-15/h2-7,12H,8-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMOPNGGQUJTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
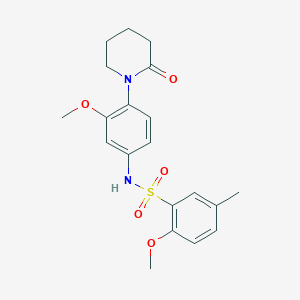


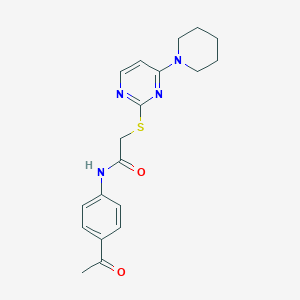
![2-Methylimidazo[1,2-b]pyridazin-6-amine;hydrochloride](/img/structure/B2729778.png)

![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2729781.png)

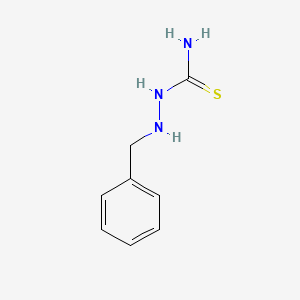
![7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2729788.png)
![(2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2729789.png)
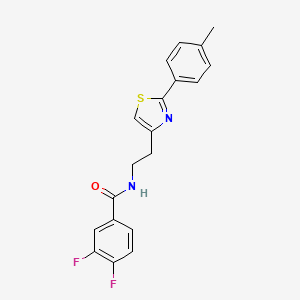

![rac-2-tert-butyl3-ethyl(1R,3R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylatehydrochloride](/img/structure/B2729793.png)
